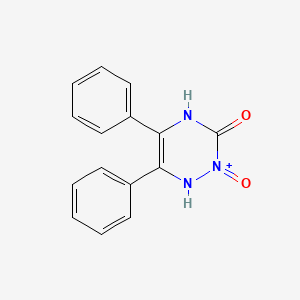
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, to form the triazine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted triazines.
Applications De Recherche Scientifique
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with different chemical properties and applications.
2,4,6-Triphenyl-1,3,5-triazine: A triazine derivative with three phenyl groups, which may exhibit different reactivity and applications.
6-Phenyl-1,2,4-triazin-3(4H)-one: A related compound with one phenyl group, offering a basis for comparison in terms of reactivity and properties.
Uniqueness
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one is unique due to the presence of two phenyl groups, which can significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from other triazine derivatives and contributes to its versatility in various scientific and industrial contexts.
Propriétés
Numéro CAS |
13162-99-7 |
|---|---|
Formule moléculaire |
C15H12N3O2+ |
Poids moléculaire |
266.28 |
Nom IUPAC |
2-oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one |
InChI |
InChI=1S/C15H11N3O2/c19-15-16-13(11-7-3-1-4-8-11)14(17-18(15)20)12-9-5-2-6-10-12/h1-10H,(H-,16,17,19,20)/p+1 |
Clé InChI |
QQWJIDXCDZWSRD-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C2=C(N[N+](=O)C(=O)N2)C3=CC=CC=C3 |
Synonymes |
5,6-Diphenyl-1,2,4-triazin-3(4H)-one 2-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















